3-Iodopyridine-2,6-diamine 3-Iodopyridine-2,6-diamine
Brand Name: Vulcanchem
CAS No.: 856851-34-8
VCID: VC20803533
InChI: InChI=1S/C5H6IN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9)
SMILES: C1=CC(=NC(=C1I)N)N
Molecular Formula: C5H6IN3
Molecular Weight: 235.03 g/mol

3-Iodopyridine-2,6-diamine

CAS No.: 856851-34-8

VCID: VC20803533

Molecular Formula: C5H6IN3

Molecular Weight: 235.03 g/mol

* For research use only. Not for human or veterinary use.

3-Iodopyridine-2,6-diamine - 856851-34-8

Description

Overview

3-Iodopyridine-2,6-diamine is a halogenated heterocyclic compound with the molecular formula C5H6IN3C_5H_6IN_3
. It is a derivative of pyridine, featuring an iodine substituent at the third position and amino groups at the second and sixth positions of the pyridine ring. The compound has garnered interest for its potential biological activities and applications in medicinal chemistry.

  • CAS Number: 856851-34-8

  • Molecular Formula: C5H6IN3C_5H_6IN_3

  • Molecular Weight: 235.03 g/mol

2.2. Synonyms

  • 3-Iodopyridine-2,6-diamine

  • 856851-34-8

  • 2,6-Diamino-3-iodopyridine

  • MFCD09032809

  • 3-Iodopyridin-2,6-diamine

Synthesis

The synthesis of 3-Iodopyridine-2,6-diamine typically involves the iodination of pyridine derivatives. A common method is the halogenation of 2,6-diaminopyridine using iodine or iodine monochloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper or palladium to facilitate the iodination process. Industrial production may involve continuous flow processes to ensure consistent quality and yield, as well as advanced catalytic systems and optimized reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions

3-Iodopyridine-2,6-diamine undergoes various chemical reactions:

  • Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    • Reagents: Sodium azide or potassium cyanide under mild conditions.

  • Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    • Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds.

    • Reagents: Palladium catalysts and bases like potassium carbonate.

  • Major Products: Various substituted pyridines, biaryl compounds, and other heterocyclic derivatives.

Scientific Research Applications

3-Iodopyridine-2,6-diamine has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

  • Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

  • Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

CompoundDescription
2-IodopyridineSimilar in structure but with iodine at the second position.
4-IodopyridineIodine is substituted at the fourth position.
2,6-DiaminopyridineLacks the iodine atom but has amino groups at the second and sixth positions.
3-Iodopyridine-2,6-diamineUnique due to the specific positioning of the iodine atom and amino groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

3-Iodopyridine-2,6-diamine acts primarily as an intermediate in the synthesis of various biologically active compounds. Its mode of action involves:

  • Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

  • Oxidation and Reduction: The amino groups can undergo oxidation and reduction reactions.

  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, leading to the formation of biaryl compounds.

8.1. GHS Classification5

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

8.2. Hazard Classes and Categories5

  • Acute Toxicity, Oral, Category 4

  • Skin Corrosion/Irritation, Category 2

  • Serious Eye Damage/Eye Irritation, Category 2A

  • Specific Target Organ Toxicity, Single Exposure, Category 3 (Respiratory tract irritation)

CAS No. 856851-34-8
Product Name 3-Iodopyridine-2,6-diamine
Molecular Formula C5H6IN3
Molecular Weight 235.03 g/mol
IUPAC Name 3-iodopyridine-2,6-diamine
Standard InChI InChI=1S/C5H6IN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9)
Standard InChIKey JRCCUFRNNYDTGN-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1I)N)N
Canonical SMILES C1=CC(=NC(=C1I)N)N
Synonyms 2,6-Diamino-3-iodopyridine; 3-Iodo-2,6-pyridinediamine
PubChem Compound 476218
Last Modified Aug 15 2023

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